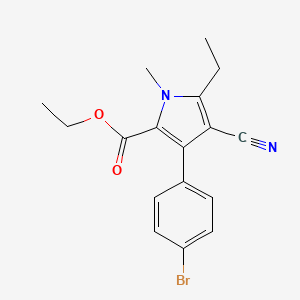
4-(2-Methoxyphenoxy)benzaldehyde
Vue d'ensemble
Description
“4-(2-Methoxyphenoxy)benzaldehyde” is a chemical compound with the molecular formula C14H12O3 . It is used in various chemical reactions and has been utilized in laboratory settings .
Synthesis Analysis
The synthesis of “4-(2-Methoxyphenoxy)benzaldehyde” involves a nucleophilic aromatic substitution using 4-methoxyphenol and 4-fluorobenzaldehyde . The mixture is heated to 140°C and extracted using ethyl acetate and water .Molecular Structure Analysis
The molecular structure of “4-(2-Methoxyphenoxy)benzaldehyde” can be represented by the SMILES stringCOc1ccc(cc1)Oc2ccccc2C=O . This indicates that the compound contains methoxy (OCH3), phenoxy (OC6H5), and benzaldehyde (C6H5CHO) functional groups . Chemical Reactions Analysis
“4-(2-Methoxyphenoxy)benzaldehyde” is involved in nucleophilic aromatic substitution reactions . It is also used in the synthesis of benzoxazole derivatives .Physical And Chemical Properties Analysis
“4-(2-Methoxyphenoxy)benzaldehyde” is a solid compound with a molecular weight of 228.24 g/mol . The melting point is reported to be between 57-61 °C .Applications De Recherche Scientifique
Chemical Synthesis and Transformations : A study by Wörgötter & Hohenlohe-Oehringen (1985) discussed the formation of benzaldehydes through reactions involving aryloxyacetic acids and their derivatives, highlighting the importance of 4-(2-Methoxyphenoxy)benzaldehyde in chemical synthesis processes (Wörgötter & Hohenlohe-Oehringen, 1985).
Linkers for Solid Phase Organic Synthesis : Swayze (1997) investigated electron-rich benzaldehyde derivatives, including 4-(2-Methoxyphenoxy)benzaldehyde, as linkers for solid phase organic synthesis, demonstrating its utility in the preparation of various secondary amide derivatives (Swayze, 1997).
Synthesis of Complex Organic Compounds : Banerjee, Poon, & Bedoya (2013) utilized 4-(2-Methoxyphenoxy)benzaldehyde in the synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol, an example of its application in the synthesis of intricate organic molecules (Banerjee, Poon, & Bedoya, 2013).
Pyrolysis Studies : Britt, Buchanan, Cooney, & Martineau (2000) studied the flash vacuum pyrolysis of methoxy-substituted lignin model compounds, including 4-(2-Methoxyphenoxy)benzaldehyde, offering insights into the primary reaction pathways in fast pyrolysis (Britt et al., 2000).
Copolymerization in Polymer Chemistry : Whelpley et al. (2022) explored the synthesis and styrene copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates, where 4-(2-Methoxyphenoxy)benzaldehyde was used as a key component, reflecting its significance in polymer chemistry (Whelpley et al., 2022).
Molecular Docking Investigations : Ghalla, Issaoui, Bardak, & Atac (2018) conducted structural and electronic analysis of 4-methoxybenzaldehyde, which is structurally similar to 4-(2-Methoxyphenoxy)benzaldehyde, providing insights into molecular interactions and docking behaviors, important for understanding its potential biomedical applications (Ghalla et al., 2018).
Optical Properties in Material Science : Barberis & Mikroyannidis (2006) investigated the synthesis and optical properties of aluminum and zinc quinolates with styryl substituent in 2-position, using compounds like 4-methoxybenzaldehyde as precursors. This highlights the role of similar benzaldehyde derivatives in the field of material science, especially in light-emitting applications (Barberis & Mikroyannidis, 2006).
Safety And Hazards
Propriétés
IUPAC Name |
4-(2-methoxyphenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-13-4-2-3-5-14(13)17-12-8-6-11(10-15)7-9-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXCFHUYNHWFRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585635 | |
| Record name | 4-(2-Methoxyphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenoxy)benzaldehyde | |
CAS RN |
78725-48-1 | |
| Record name | 4-(2-Methoxyphenoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78725-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Methoxyphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methoxy-phenoxy)-benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Cobalt(3+);methyl 3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7,18-tris(2-methoxy-2-oxoethyl)-3,13,17-tris(3-methoxy-3-oxopropyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoate;dicyanide](/img/structure/B1627252.png)








![N-Pyridin-3-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1627265.png)

